molecular formula C9H14N4O2 B13636301 6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one

6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one

Cat. No.: B13636301
M. Wt: 210.23 g/mol
InChI Key: VNQBICBASIAWQA-UHFFFAOYSA-N
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Description

6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one is a heterocyclic compound that features a pyrimidine ring fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 2-morpholinopyrimidine derivative with an amine source under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions could lead to the formation of more reduced forms of the compound.

    Substitution: The amino group or other functional groups may participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May have biological activity and be used in the study of enzyme interactions or as a ligand in receptor studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrimidine derivatives or morpholine-containing molecules. Examples could be:

  • 6-Amino-2-morpholinopyrimidin-4(3h)-one
  • 5-Methyl-2-morpholinopyrimidin-4(3h)-one

Uniqueness

The uniqueness of 6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

4-amino-5-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O2/c1-6-7(10)11-9(12-8(6)14)13-2-4-15-5-3-13/h2-5H2,1H3,(H3,10,11,12,14)

InChI Key

VNQBICBASIAWQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCOCC2)N

Origin of Product

United States

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